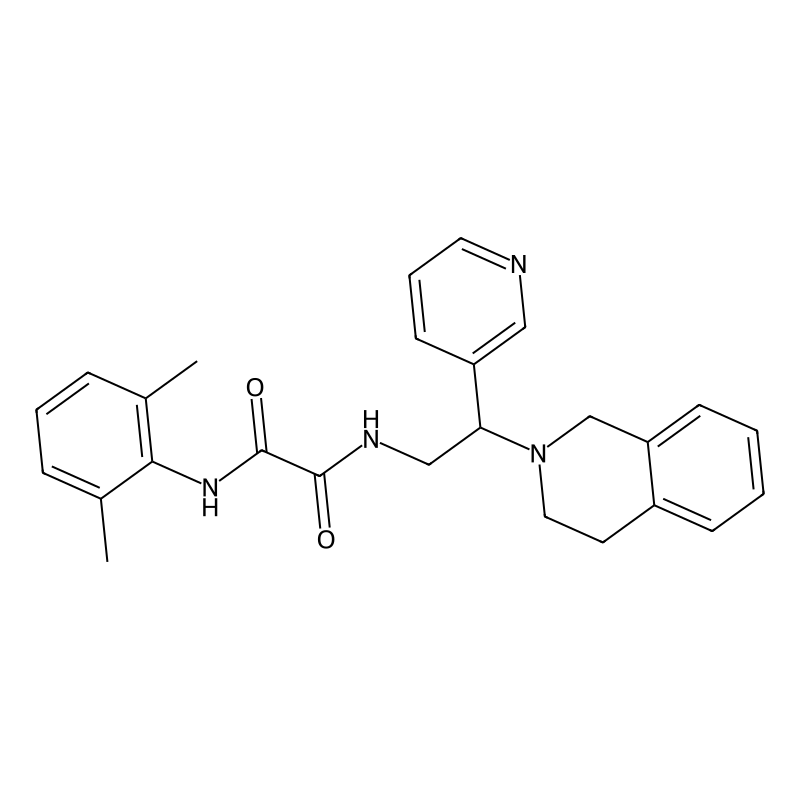

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a dihydroisoquinoline moiety and a pyridine group. This compound features an ethylene diamine backbone that connects two distinct aromatic systems: a 2,6-dimethylphenyl group and a pyridine ring. The molecular formula is , and it has a molecular weight of approximately 333.45 g/mol.

- There is no information available on the mechanism of action of this specific compound.

- As research data is limited, it is difficult to assess the specific safety hazards.

- However, some general safety considerations for organic molecules include:

- Potential skin and eye irritation

- Unknown toxicity upon ingestion or inhalation

- Exercising caution when handling unknown compounds is advisable. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat.

Future Research Directions

- Further research is needed to explore the synthesis, characterization, and potential biological activities of this compound.

- Studies could investigate its interactions with specific targets, such as enzymes or receptors, to determine its potential as a drug candidate.

- Nucleophilic Substitution: The nitrogen atoms in the amide can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Condensation Reactions: The presence of both amine and carbonyl functionalities allows for potential condensation reactions, forming imines or other derivatives.

Preliminary studies suggest that N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide exhibits biological activities that may include:

- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.

- Cytotoxicity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

- Neuroprotective Effects: The isoquinoline structure is often associated with neuroprotective activity, indicating possible benefits in neurodegenerative diseases.

The synthesis of this compound can be approached via several methods:

- Multi-step Synthesis: Starting from commercially available precursors such as 2,6-dimethylphenylamine and pyridine derivatives, the compound can be synthesized through a series of steps involving:

- Formation of the dihydroisoquinoline framework.

- Coupling reactions to attach the pyridine and ethylene diamine moieties.

- One-Pot Synthesis: Recent advancements in synthetic chemistry may allow for one-pot reactions that streamline the formation of complex structures, reducing time and increasing yield.

- Retrosynthetic Analysis: This approach involves breaking down the target compound into simpler precursors that are easier to synthesize or obtain from commercial sources.

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide may find applications in various fields:

- Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound in drug discovery for treating infections or cancer.

- Chemical Research: Its unique structure makes it a valuable subject for studies in organic synthesis and medicinal chemistry.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of investigation include:

- Protein Binding Affinity: Assessing how well the compound binds to target proteins can provide insight into its mechanism of action.

- Metabolic Stability: Evaluating how the compound is metabolized in vivo can help predict its pharmacokinetics and potential side effects.

- Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs could lead to combination therapies.

Several compounds share structural similarities with N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(pyridin-2-ylmethyl)oxamide | Contains a pyridine moiety | Simpler structure with less steric hindrance |

| Ranolazine | Contains a similar dihydroisoquinoline structure | Used clinically for angina and arrhythmias |

| 2-(3,4-Dimethoxyphenyl)ethylamine | Similar amine structure | Focused on neurotransmitter modulation |

These compounds highlight the uniqueness of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide due to its intricate multi-ring system and potential biological activities not fully explored in similar compounds.